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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267

This technical support center provides researchers, scientists, and drug development
professionals with guidance on avoiding interference in drug interaction studies involving ACP-
5862, the active metabolite of acalabrutinib.

Frequently Asked Questions (FAQS)

Q1: What is ACP-5862 and what is its primary mechanism of action?

Al: ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-
generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Like its parent drug, ACP-5862 is a
selective and irreversible BTK inhibitor. It forms a covalent bond with a cysteine residue in the
active site of the BTK enzyme, leading to inhibition of its activity.[2] This inhibition disrupts B-
cell receptor (BCR) and cytokine receptor signaling pathways, which are crucial for B-cell
proliferation, trafficking, chemotaxis, and adhesion.[2]

Q2: What is the primary metabolic pathway for the formation and clearance of ACP-5862?

A2: In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme
responsible for both the formation of ACP-5862 from acalabrutinib and its subsequent
metabolism.[3][4] Metabolic clearance by the liver is the main route of elimination for
acalabrutinib and its metabolites.[5][6]

Q3: What is the potential for ACP-5862 to cause drug-drug interactions (DDIs)?
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A3: Based on in vitro studies, ACP-5862 is a weak inhibitor of CYP2C9 and CYP2C19.[3][4] It
does not significantly inhibit CYP1A2, CYP2B6, CYP2D6, UGT1Al, UGT2B7, or aldehyde
oxidase.[3][4] Neither acalabrutinib nor ACP-5862 strongly induces CYP1A2, CYP2B6, or
CYP3A4 mRNA.[3][4] While acalabrutinib and ACP-5862 are substrates of the transporters
MDR1 and BCRP, they are not substrates of OATP1B1 or OATP1B3.[3][4] Overall,
acalabrutinib and ACP-5862 are considered to have a favorable drug interaction profile.[3]

Q4: How should concomitant medications be managed in clinical studies involving
acalabrutinib/ACP-58627

A4: Co-administration of acalabrutinib with strong CYP3A inhibitors (e.g., itraconazole) or
inducers (e.g., rifampicin) should be avoided or managed with dose adjustments.[1][7]
Physiologically-based pharmacokinetic (PBPK) modeling suggests that the magnitude of the
DDl is less significant when considering the total active components (acalabrutinib + ACP-
5862).[7] For moderate CYP3A inhibitors, dose reduction of acalabrutinib may be necessary.[8]

Troubleshooting Guides
Issue 1: Unexpected variability in pharmacokinetic (PK) data for ACP-5862.
» Possible Cause: Concomitant medication use affecting CYP3A4 activity.
e Troubleshooting Steps:
o Review patient medication logs for any known CYP3A4 inhibitors or inducers.
o Stratify PK data based on concomitant medication use to identify potential trends.

o Consider genotyping for CYP3A4 polymorphisms in the study population if significant
variability persists.

Issue 2: Discrepancy between in vitro DDI predictions and observed clinical interactions.

» Possible Cause: Contribution of transporters or other metabolic pathways not fully
characterized in vitro.

e Troubleshooting Steps:
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o Re-evaluate the in vitro experimental design to ensure all relevant enzymes and

transporters were assessed.

o Conduct dedicated clinical DDI studies with specific probe substrates for the transporters

or enzymes of concern.

o Utilize PBPK modeling to simulate the contribution of multiple pathways to the observed
interaction.

Issue 3: Difficulty in quantifying the relative contribution of ACP-5862 to the overall clinical
effect.

e Possible Cause: The high variability in the ratio of metabolite to parent drug exposure across
individuals.

e Troubleshooting Steps:

o Develop and validate a robust bioanalytical method to accurately measure both
acalabrutinib and ACP-5862 concentrations.

o Perform exposure-response modeling that incorporates the concentrations of both the
parent drug and the active metabolite.

o Consider the relative potency of ACP-5862 (approximately 50% of acalabrutinib for BTK
inhibition) in the exposure-response analysis.[1][9]

Data Presentation

Table 1: In Vitro Enzyme Kinetics and Inhibition Data for ACP-5862
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Parameter Value EnzymelSystem Reference
Metabolism
Primary Metabolizing Human Liver

CYP3A4 _ [3]14]
Enzyme Microsomes
Km (ACP-5862 _

2.78 uM Recombinant CYP3A4  [4]

formation)

Vmax (ACP-5862

formation)

4.13 pmol/pmol
CYP3A/min

Recombinant CYP3A4

[4]

Intrinsic Clearance

23.6 pL/min/mg

Human Liver

[4]

Microsomes
CYP Inhibition
o Human Liver
CYP2C9 Inhibition Weak ] [3114]
Microsomes
I Human Liver
CYP2C19 Inhibition Weak ) [3114]
Microsomes
CYP1A2, CYP2BS6, No significant Human Liver 3]
CYP2D6 inhibition Microsomes
Transporter Substrate
MDR1 (P- ] )
) Substrate In vitro cell lines [3114]
glycoprotein)
BCRP Substrate In vitro cell lines [3114]

OATP1B1, OATP1B3

Not a substrate

In vitro cell lines

[3]4]

Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay

o Objective: To determine the potential of ACP-5862 to inhibit major cytochrome P450

enzymes.
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o Materials: Human liver microsomes, recombinant human CYP enzymes, specific CYP probe
substrates and their metabolites, ACP-5862, positive control inhibitors, NADPH regenerating
system.

o Methodology:

o Pre-incubate ACP-5862 at a range of concentrations with human liver microsomes or
recombinant CYP enzymes in the presence of the NADPH regenerating system.

o Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested.
o After a defined incubation period, terminate the reaction.

o Analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS

method.
o Calculate the IC50 value for ACP-5862 against each CYP isoform.
Protocol 2: Transporter Substrate Assessment
e Objective: To determine if ACP-5862 is a substrate of key uptake or efflux transporters.

o Materials: Polarized cell monolayers overexpressing the transporter of interest (e.g., Caco-2
for MDR1 and BCRP), ACP-5862, known transporter inhibitors and substrates, appropriate
buffer solutions.

» Methodology:
o Plate the transporter-expressing cells on permeable supports.

Add ACP-5862 to either the apical or basolateral side of the cell monolayer.

[¢]

[¢]

At various time points, collect samples from the opposite chamber.

Measure the concentration of ACP-5862 in the collected samples using LC-MS/MS.

[e]

o

Calculate the apparent permeability (Papp) in both the apical-to-basolateral and
basolateral-to-apical directions.
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o An efflux ratio (Papp, B-A/ Papp, A-B) significantly greater than 2, which is reduced in the
presence of a known inhibitor, suggests that ACP-5862 is a substrate of the efflux
transporter.

Mandatory Visualizations
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Caption: B-Cell Receptor signaling pathway and the inhibitory action of ACP-5862 on BTK.
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Caption: Workflow for assessing the drug-drug interaction potential of ACP-5862.
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Caption: Metabolic relationship between acalabrutinib, ACP-5862, and CYP3A4 modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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